2-(4-Isothiocyanatophenyl)ethanol
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Overview
Description
2-(4-Isothiocyanatophenyl)ethanol is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isothiocyanatophenyl)ethanol typically involves the reaction of 4-isothiocyanatophenylamine with ethylene oxide under controlled conditions. This reaction proceeds through nucleophilic substitution, where the amine group reacts with ethylene oxide to form the ethanol derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a solvent such as dimethylbenzene under nitrogen protection to ensure safety and high yield . The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isothiocyanatophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isothiocyanate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: 4-Isothiocyanatobenzaldehyde or 4-Isothiocyanatobenzoic acid.
Reduction: 4-Isothiocyanatophenylamine.
Substitution: 4-Nitro-2-(4-isothiocyanatophenyl)ethanol or 4-Bromo-2-(4-isothiocyanatophenyl)ethanol.
Scientific Research Applications
2-(4-Isothiocyanatophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Isothiocyanatophenyl)ethanol involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The ethanol moiety may also contribute to the compound’s solubility and ability to penetrate biological membranes .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the ethanol moiety.
4-Isothiocyanatophenylamine: Similar but lacks the ethanol group.
2-(4-Isothiocyanatophenyl)sulfonylethanol: Contains a sulfonyl group instead of the simple ethanol moiety.
Uniqueness: 2-(4-Isothiocyanatophenyl)ethanol is unique due to the presence of both the isothiocyanate and ethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
302577-18-0 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(4-isothiocyanatophenyl)ethanol |
InChI |
InChI=1S/C9H9NOS/c11-6-5-8-1-3-9(4-2-8)10-7-12/h1-4,11H,5-6H2 |
InChI Key |
AEALBEZJYDCIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)N=C=S |
Origin of Product |
United States |
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